4-Methoxycyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

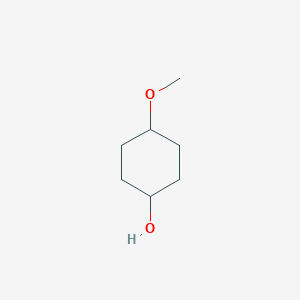

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTGXSGDFZZZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170994 | |

| Record name | 4-Methoxycyclohexanol (cis,trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18068-06-9, 22188-02-9 | |

| Record name | 4-Methoxycyclohexanol (cis,trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycyclohexanol (cis,trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-methoxycyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxycyclohexanol, a versatile building block in organic synthesis with applications in the pharmaceutical and fragrance industries. The document details the distinct characteristics of its cis and trans stereoisomers, supported by tabulated quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and key chemical transformations, supplemented by spectroscopic analysis and logical workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a cyclic alcohol distinguished by a cyclohexane ring substituted with a hydroxyl group and a methoxy group at the 1 and 4 positions, respectively. Its molecular formula is C₇H₁₄O₂ and it has a molecular weight of 130.18 g/mol .[1] The presence of two stereogenic centers gives rise to two diastereomers: cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol. The spatial arrangement of the hydroxyl and methoxy groups in these isomers significantly influences their physical and chemical properties, making a clear distinction between them crucial for their application in targeted synthesis. This guide aims to provide a detailed repository of these properties and related experimental procedures.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the individual cis and trans isomers are sparse, and therefore, properties of the closely related cis- and trans-4-methylcyclohexanol are provided for comparative purposes.

Table 1: Physical and Chemical Properties of this compound and its Analogs

| Property | cis-4-Methoxycyclohexanol | trans-4-Methoxycyclohexanol | This compound (mixture) | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |

| CAS Number | 22188-02-9[2] | 22188-03-0 | 18068-06-9[3] | 7731-28-4 | 7731-29-5 |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 130.18 g/mol | 130.18 g/mol | 130.18 g/mol | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | Not Available | Not Available | 204-205 °C @ 731 Torr[3] | 172-173 °C | 173-175 °C |

| Density | Not Available | Not Available | 0.99 g/cm³ (predicted)[3] | 0.917 g/cm³ | 0.912 g/mL at 25 °C |

| Appearance | Not Available | Not Available | Colorless to light yellow liquid[3] | Colorless liquid | Colorless liquid |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. | Soluble in most organic solvents, insoluble in water.[4] | Soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound and its isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexane ring and the methoxy group are observed around 3000-2850 cm⁻¹. A distinct peak corresponding to the C-O stretching of the alcohol and ether is also present around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show a characteristic singlet for the methoxy group (-OCH₃) protons around 3.3 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, with its chemical shift and multiplicity differing between the cis and trans isomers due to the different magnetic environments. The remaining cyclohexane ring protons would produce a complex series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon of the methoxy group would resonate around 56 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear at approximately 70 ppm, with slight variations between the cis and trans isomers. The other four carbon atoms of the cyclohexane ring would show signals in the range of 20-40 ppm.

Experimental Protocols

Synthesis of this compound via Hydrogenation of 4-Methoxyphenol

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.

Reaction Scheme:

References

A Technical Guide to 4-Methoxycyclohexanol (CAS: 18068-06-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanol, with the CAS registry number 18068-06-9, is a versatile organic compound characterized by a cyclohexane ring substituted with a methoxy and a hydroxyl group. This structure imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. It is particularly noted for its use as a building block in the creation of more complex molecules within the pharmaceutical and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] It exists as a mixture of cis and trans isomers, which can be separated if required for specific stereoselective syntheses. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [4][5][6] | |

| Molecular Weight | 130.18 | g/mol | [6][7] |

| Boiling Point | 204-205 (at 731 Torr) | °C | [8] |

| Density | 0.99 ± 0.1 | g/cm³ | [8] |

| Flash Point | 89.1 | °C | [8] |

| pKa | 14.98 ± 0.40 (Predicted) | [2] | |

| logP (Octanol/Water Partition Coefficient) | 0.936 (Calculated) | [6] | |

| Water Solubility | 110 (at 25 °C) | g/L | [2] |

| Storage Temperature | 2-8 | °C | [2] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[1][3] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Methoxyphenol

Materials:

-

4-Methoxyphenol

-

Methanol (or another suitable solvent)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, dissolve 4-methoxyphenol in methanol. A typical concentration would be around 400 g of 4-methoxyphenol in 450 mL of methanol.[3]

-

Add the 5 wt% palladium on carbon catalyst to the solution. A typical catalyst loading is 10% by weight of the starting material (e.g., 40 g of catalyst for 400 g of 4-methoxyphenol).[3]

-

Seal the autoclave and purge it with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure, typically around 7 MPa.[3]

-

Heat the reaction mixture to the target temperature, generally around 140 °C, and maintain vigorous stirring.[3]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 5 hours.[3]

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Remove the catalyst from the reaction mixture by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be purified by distillation under reduced pressure to yield this compound with a purity of approximately 97% and a yield of up to 98.5%.[3]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectroscopic data.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.3 ppm), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclohexane ring protons (multiplets). The chemical shifts and coupling patterns will differ for the cis and trans isomers. |

| ¹³C NMR | Resonances for the methoxy carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring. The chemical shifts will be distinct for the cis and trans isomers. |

| IR Spectroscopy | A broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching band for the ether linkage around 1100 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring will appear just below 3000 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation may involve the loss of a water molecule (M-18), a methoxy group (M-31), or other characteristic fragments of the cyclohexyl ring.[5] |

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate due to the presence of two reactive functional groups: a secondary alcohol and an ether.

Oxidation to 4-Methoxycyclohexanone

The hydroxyl group can be readily oxidized to a ketone, yielding 4-methoxycyclohexanone, another important synthetic intermediate.[1] This transformation can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel or Florisil for purification

-

Magnetic stirrer

-

Round-bottom flask

-

Chromatography column

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure.

-

The crude 4-methoxycyclohexanone can be further purified by column chromatography or distillation.

Caption: Oxidation of this compound.

Applications in Drug Development and Other Industries

-

Pharmaceutical Synthesis: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for its incorporation into complex molecular scaffolds.[1][2]

-

Fragrance Industry: Due to its pleasant odor, it is utilized in the formulation of perfumes and flavoring agents.[1][2]

-

Biomass Conversion: It is involved in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics, which is relevant to the production of biofuels and other chemicals from renewable resources.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. While specific toxicity data is limited, it is considered a mild irritant.[1] It is flammable and should be stored away from heat and open flames.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its straightforward synthesis from readily available starting materials and its dual functionality make it an attractive building block for the construction of more complex molecules. This guide provides essential technical information to aid researchers and drug development professionals in utilizing this compound in their work.

References

- 1. Buy this compound | 18068-06-9 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 18068-06-9 [chemicalbook.com]

- 4. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 5. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 6. Cyclohexanol, 4-methoxy- (CAS 18068-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Methoxycyclohexanol | C7H14O2 | CID 19938756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Core of cis-4-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Methoxycyclohexanol is a substituted cyclohexanol derivative of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexane ring with both a hydroxyl and a methoxy group in a specific stereochemical arrangement, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] The cis-configuration of the substituents influences its physical and chemical properties, as well as its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of cis-4-Methoxycyclohexanol.

Physicochemical Properties

The physicochemical properties of cis-4-Methoxycyclohexanol are crucial for its handling, purification, and application in chemical reactions. While experimental data specifically for the pure cis-isomer is limited in publicly available literature, data for the mixture of cis and trans isomers, as well as calculated values, provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| CAS Number | 22188-02-9 (for cis-isomer) | [2] |

| Appearance | Colorless liquid (for cis/trans mixture) | |

| Boiling Point | 217 °C at 760 mmHg (for cis/trans mixture) | [3] |

| Density | 0.99 g/cm³ (for cis/trans mixture) | [3] |

| Solubility | Information not available for the pure cis-isomer. The cis/trans mixture is likely soluble in organic solvents. | |

| Melting Point | Not available for the pure cis-isomer. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of cis-4-Methoxycyclohexanol. The following sections detail the expected spectroscopic signatures based on its structure and available data for related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cis-4-Methoxycyclohexanol is expected to show distinct signals for the protons on the cyclohexane ring, the methoxy group, and the hydroxyl group. The chemical shifts and multiplicities of the ring protons are influenced by their axial or equatorial positions and their proximity to the electronegative oxygen atoms.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 | Multiplet | H-1 (proton on the carbon bearing the hydroxyl group) |

| ~3.4 | Multiplet | H-4 (proton on the carbon bearing the methoxy group) |

| 3.34 | Singlet | -OCH₃ (methoxy group protons) |

| ~1.2-2.0 | Multiplets | Cyclohexane ring protons |

| Variable | Singlet (broad) | -OH (hydroxyl proton) |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cis-1,4-disubstituted cyclohexane ring, four distinct signals are expected for the ring carbons, in addition to the signal for the methoxy carbon.

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~70 | C-1 (carbon bearing the hydroxyl group) | | ~75 | C-4 (carbon bearing the methoxy group) | | ~56 | -OCH₃ (methoxy group carbon) | | ~30-35 | C-2, C-6 and C-3, C-5 (cyclohexane ring carbons) |

Note: The chemical shifts are estimated based on known values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of cis-4-Methoxycyclohexanol will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (hydroxyl group) |

| 2950-2850 | C-H stretch (alkane) |

| 1100-1000 | C-O stretch (alcohol and ether) |

Note: The NIST Webbook provides access to an IR spectrum for 4-Methoxycyclohexanol (cis and trans mixture), which can be used as a reference.[4]

Mass Spectrometry

The mass spectrum of cis-4-Methoxycyclohexanol will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragmentation |

| 130 | [M]⁺ (Molecular ion) |

| 112 | [M - H₂O]⁺ |

| 99 | [M - OCH₃]⁺ |

| 71 | [M - C₃H₇O]⁺ |

Note: The NIST Webbook provides access to a mass spectrum for this compound (cis and trans mixture), which can be used as a reference.[5]

Synthesis and Purification

The primary route for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[6] The stereoselectivity of this reaction, yielding either the cis or trans isomer as the major product, is dependent on the catalyst and reaction conditions. To obtain the pure cis-isomer, a separation step is typically required.

Synthesis Workflow

Caption: A plausible synthetic workflow for obtaining cis-4-Methoxycyclohexanol.

Purification

Separation of the cis and trans isomers of this compound can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of stationary and mobile phases will depend on the scale of the separation and the desired purity.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of cis-4-Methoxycyclohexanol.

Synthesis of this compound (cis/trans mixture)

Materials:

-

4-Methoxyphenol

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Rhodium on carbon (Rh/C) catalyst (or other suitable catalyst)

-

Filter agent (e.g., Celite)

Procedure:

-

In a high-pressure reactor, dissolve 4-methoxyphenol in methanol.

-

Add the Rh/C catalyst to the solution.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-4-methoxycyclohexanol.

Separation of cis- and trans-4-Methoxycyclohexanol

Method: Column Chromatography

Materials:

-

Crude mixture of cis- and trans-4-methoxycyclohexanol

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure cis- and trans-isomers.

-

Combine the fractions containing the pure cis-isomer and concentrate under reduced pressure to obtain pure cis-4-Methoxycyclohexanol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 10-20 mg of cis-4-Methoxycyclohexanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid sample of cis-4-Methoxycyclohexanol between two salt plates (e.g., NaCl or KBr).

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as gas chromatography (GC-MS) or direct infusion.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Structure Visualization

The three-dimensional structure of cis-4-Methoxycyclohexanol is critical to understanding its properties and reactivity. In the cis isomer, both the hydroxyl and methoxy groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position to minimize steric strain.

Caption: 2D representation of the cis-4-Methoxycyclohexanol structure.

References

- 1. Cyclohexanol, 4-methoxy- (CAS 18068-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclohexanol, 4-methoxy-, cis- | 22188-02-9 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 5. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 6. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 4-Methoxycyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycyclohexanol, a key intermediate in various chemical syntheses. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound. This document details quantitative spectroscopic data in structured tables and outlines the experimental protocols for the acquisition of this data.

Spectroscopic Data Summary

The spectroscopic data for the cis and trans isomers of this compound are summarized below. These tables provide a comparative view of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of cis- and trans-4-Methoxycyclohexanol

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| cis | 3.84 | m | H-1 |

| 3.24 | s | -OCH₃ | |

| 3.12 | m | H-4 | |

| 1.85 - 1.20 | m | Cyclohexyl H | |

| trans | 3.45 | tt | H-1 |

| 3.24 | s | -OCH₃ | |

| 3.12 | m | H-4 | |

| 2.05 - 1.00 | m | Cyclohexyl H |

Table 2: ¹³C NMR Spectroscopic Data of cis- and trans-4-Methoxycyclohexanol

| Isomer | Chemical Shift (δ) ppm | Assignment |

| cis | 75.9 | C-4 |

| 66.9 | C-1 | |

| 55.8 | -OCH₃ | |

| 31.9 | C-3, C-5 | |

| 30.0 | C-2, C-6 | |

| trans | 76.8 | C-4 |

| 71.3 | C-1 | |

| 55.8 | -OCH₃ | |

| 35.1 | C-2, C-6 | |

| 30.9 | C-3, C-5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| 2930 | Strong | C-H Stretch (Aliphatic) |

| 1110 | Strong | C-O Stretch (Ether) |

| 1080 | Strong | C-O Stretch (Alcohol) |

Note: The IR spectrum is sourced from the Coblentz Society's evaluated infrared reference spectra collection.[1]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Assignment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - H₂O]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 58 | High | [C₃H₆O]⁺ |

Note: Data was obtained via electron ionization (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of cis- and trans-4-Methoxycyclohexanol

The preparation of cis- and trans-4-methoxycyclohexanol can be achieved by the catalytic hydrogenation of p-methoxyphenol. A typical procedure involves dissolving p-methoxyphenol in a suitable solvent, such as ethanol, and hydrogenating the solution over a rhodium-on-alumina catalyst in a high-pressure apparatus. The separation of the resulting cis and trans isomers can be accomplished by fractional distillation followed by preparative gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is used as a secondary reference.

Infrared (IR) Spectroscopy

The infrared spectrum of a neat sample of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification. The electrons are accelerated at 70 eV. The resulting fragments are analyzed by a mass analyzer.

Visualizations

Isomer and Spectroscopy Relationship

The following diagram illustrates the relationship between the cis and trans isomers of this compound and the spectroscopic techniques used for their characterization.

Caption: Relationship between this compound isomers and analytical methods.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: A typical workflow for spectroscopic analysis of a chemical sample.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methoxycyclohexanol

Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 4-methoxycyclohexanol (CAS Registry Number: 18068-06-9).[1][2] It includes a detailed analysis of its principal vibrational frequencies, a standardized experimental protocol for obtaining a high-quality spectrum using modern instrumentation, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this compound and related structures.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups within a molecule.[3] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes, such as stretching and bending.[4] An IR spectrum, which plots the intensity of absorbed or transmitted light against its wavenumber (cm⁻¹), serves as a unique molecular fingerprint, enabling the elucidation of key structural features.

This compound (C₇H₁₄O₂) is an organic compound containing a cyclohexane ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group.[1][2] The analysis of its IR spectrum is crucial for confirming the presence and connectivity of these functional groups. The spectrum is characterized by distinct absorption bands corresponding to the O-H bond of the alcohol, the C-O bonds of the alcohol and ether, and the various C-H bonds of the saturated carbocyclic ring.

Analysis of Vibrational Frequencies

The infrared spectrum of this compound is dominated by the characteristic absorptions of its alcohol, ether, and alkane functionalities. The key vibrational frequencies and their assignments, based on spectral data from the NIST Chemistry WebBook and established correlation tables, are summarized below.[1][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3400 (Broad) | Strong | O-H Stretch | Alcohol (-OH) |

| 2935 | Strong | C-H Asymmetric Stretch | Cyclohexane Ring (-CH₂-) |

| 2860 | Strong | C-H Symmetric Stretch | Cyclohexane Ring (-CH₂-, -CH₃) |

| 1450 | Medium | C-H Scissoring Bend | Cyclohexane Ring (-CH₂-) |

| ~1375 | Medium | C-H Bending | Methyl Group (-CH₃) |

| ~1100 | Strong | C-O Stretch | Alcohol (C-OH) and Ether (C-O-C) |

| 1000-650 | Medium-Weak | C-H Bending (Out-of-plane) | Cyclohexane Ring |

Spectral Interpretation:

-

O-H Stretching: The most prominent feature in the spectrum is a strong, broad absorption band centered around 3400 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol.[3][7] Its broadness is a direct result of intermolecular hydrogen bonding between this compound molecules.

-

C-H Stretching: In the region between 3000 cm⁻¹ and 2850 cm⁻¹, strong absorption bands are observed.[8] These peaks, typically around 2935 cm⁻¹ and 2860 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds within the cyclohexane ring and the methoxy group's methyl component.[6]

-

C-O Stretching: A strong, distinct absorption peak is visible around 1100 cm⁻¹. This band arises from the C-O stretching vibrations. Both the secondary alcohol (C-OH) and the ether (C-O-C) linkages contribute to absorption in this region, often leading to a complex and intense signal.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a variety of C-H bending vibrations (scissoring, rocking) and C-C stretching modes.[8] While complex, the bands here are unique to the molecule's overall structure. A notable peak around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the -CH₂- groups in the cyclohexane ring.[6]

Experimental Protocol for Acquiring the IR Spectrum

This section details a standardized methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and efficient technique for liquid samples.[9][10]

Materials and Instrumentation:

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu) equipped with a diamond or zinc selenide ATR accessory.[9]

-

This compound sample (liquid).

-

Pipette or glass dropper.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free laboratory wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal surface are clean, dry, and free from any residual sample or solvent. The instrument should be powered on and allowed to stabilize.

-

Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal.[9][11] This critical step measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.[12]

-

Sample Application: Using a clean pipette, place a single small drop of liquid this compound onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample to achieve a strong, high-quality signal.[9]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument's software will perform a series of scans, average them to improve the signal-to-noise ratio, and ratio the resulting sample spectrum against the previously collected background spectrum. This produces the final absorbance or transmittance spectrum.[12]

-

Data Processing: The final spectrum should be reviewed. If necessary, apply a baseline correction to ensure the flat regions of the spectrum are at the appropriate absorbance/transmittance level. Use the software's tools to label the major peaks with their precise wavenumbers.

-

Cleaning: Following the analysis, thoroughly clean the ATR crystal. Wipe away the sample using a lint-free wipe soaked in isopropanol or ethanol, and allow the crystal to fully dry before the next measurement.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of the infrared spectrum of this compound.

References

- 1. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 2. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 3. homework.study.com [homework.study.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. brainly.com [brainly.com]

- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

Synthesis of 4-Methoxycyclohexanol from 4-Methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxycyclohexanol from 4-methoxyphenol, a crucial transformation for generating valuable intermediates in the pharmaceutical and fine chemical industries. The primary route for this conversion is the catalytic hydrogenation of the aromatic ring of 4-methoxyphenol. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a comparative analysis of their efficiencies and stereoselectivities.

Reaction Overview and Catalytic Systems

The hydrogenation of 4-methoxyphenol to this compound involves the reduction of the benzene ring. This reaction can be catalyzed by a variety of heterogeneous catalysts, with the choice of catalyst and reaction conditions significantly influencing the yield, selectivity, and stereochemistry of the product.

Key catalytic systems include:

-

Palladium on Carbon (Pd/C): A widely used and robust catalyst, often favoring the formation of the trans-isomer of this compound.

-

Rhodium (Rh) based catalysts (e.g., Rh/Al₂O₃, Rh/C): These catalysts are known for their high activity and often exhibit a preference for the cis-isomer.

-

Ruthenium (Ru) based catalysts (e.g., Ru/C): Ruthenium catalysts are also effective for aromatic hydrogenation and can offer high selectivity under mild conditions.

-

Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, though it may sometimes lead to lower selectivity compared to precious metal catalysts.

The proposed mechanism for the heterogeneous hydrogenation of phenols involves the formation of a partially hydrogenated cyclohexanone intermediate through keto-enol tautomerism. The stereochemical outcome is determined by the subsequent hydrogenation of this intermediate. The trans-isomers are thought to be formed via desorption and readsorption of the cyclohexanone/cyclohexenol intermediate, allowing for a facial exchange before the final hydrogen addition. In contrast, the cis-isomer is typically formed through the direct hydrogenation of the adsorbed intermediate without desorption.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound, providing a clear comparison of different catalytic systems and their performance.

Table 1: Hydrogenation of 4-Methoxyphenol to this compound - Reaction Conditions and Yields

| Catalyst | Catalyst Loading | Substrate Concentration | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5% Pd/C | 10 wt% | 400 g in 450 mL | Methanol | 140 | 7 MPa | 5 | 98.5 | ~97 | [1] |

| 5% Pd/C | 1.2 wt% | 124 g in 180 g | Methyl cyclohexane | 150 | 5-6 Kg/cm² | - | - | - | [2] |

| 5% Rh/Al₂O₃ | 4 mol% | - | Isopropanol | - | 20 bar | 48 | High | - | [3] |

| 5% Rh/C | - | - | - | 50 | 4 h | - | - | - | [4] |

| Ru/C | - | - | - | - | - | - | - | - | [5] |

| Raney® Ni | - | - | - | 150 | - | - | - | - | [6] |

Table 2: Stereoselectivity in the Hydrogenation of Substituted Phenols

| Catalyst | Substrate | Product | Diastereomeric Ratio (cis:trans) | Reference |

| 5% Pd/Al₂O₃ | p-tert-butylphenol | 4-tert-butylcyclohexanol | 12:88 | [3] |

| [Rh(COD)Cl]₂ | p-tert-butylphenol | 4-tert-butylcyclohexanol | >99:1 | [3] |

| Rh/SiO₂-Al₂O₃ | Guaiacol | 2-methoxycyclohexanol | High cis selectivity | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the synthesis of p-methoxycyclohexanol.

Materials:

-

4-methoxyphenol (400 g)

-

Methanol (450 mL)

-

5 wt% Palladium on Carbon (Pd/C) catalyst (40 g)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer

Procedure:

-

In the high-pressure autoclave, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.

-

Carefully add 40 g of 5 wt% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric. It is recommended to handle it under an inert atmosphere (e.g., Argon or Nitrogen).

-

Seal the autoclave and purge it with hydrogen gas several times to remove any air.

-

Pressurize the reactor with hydrogen to 7 MPa.

-

Heat the reaction mixture to 140 °C while stirring.

-

Maintain these conditions for 5 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric after the reaction; do not allow the filter cake to dry completely in the air. Keep it wet with a solvent like methanol.

-

The filtrate is then subjected to distillation under reduced pressure to recover the solvent.

-

The resulting crude product can be further purified by distillation to obtain this compound.[1]

General Procedure for Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

This is a general procedure based on the hydrogenation of phenol derivatives.

Materials:

-

4-methoxyphenol

-

Isopropanol (solvent)

-

5 wt% Rhodium on Alumina (Rh/Al₂O₃) catalyst (4 mol%)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave reactor

Procedure:

-

Charge the autoclave with 4-methoxyphenol, isopropanol, and the 5% Rh/Al₂O₃ catalyst.

-

Seal the reactor and purge with hydrogen.

-

Pressurize the reactor with hydrogen to 20 bar.

-

Heat and stir the reaction mixture for 48 hours.

-

After cooling and venting, the catalyst is filtered off.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[3]

Preparation and Use of Raney® Nickel Catalyst

The following is a general procedure for the activation of Raney® Nickel alloy.

Materials:

-

Raney® Nickel-aluminum alloy powder (125 g)

-

Sodium hydroxide (c.p. pellets, 160 g)

-

Distilled water

Equipment:

-

2-L Erlenmeyer flask

-

Stirrer

-

Thermometer

-

Ice bath

Activation Procedure:

-

In the 2-L Erlenmeyer flask, dissolve 160 g of sodium hydroxide in 600 mL of distilled water.

-

Cool the solution to 50 °C in an ice bath.

-

While stirring rapidly, add 125 g of Raney® Nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2 °C.

-

After the addition is complete, digest the suspension at 50 ± 2 °C for 50 minutes with gentle stirring.

-

After digestion, wash the catalyst with three 1-L portions of distilled water by decantation.[8]

-

The activated catalyst should be stored under water or a suitable solvent (e.g., ethanol) and should not be allowed to dry, as it is pyrophoric.

Hydrogenation Procedure using Raney® Nickel:

-

The activated Raney® Nickel catalyst is added to a solution of 4-methoxyphenol in a suitable solvent (e.g., ethanol, isopropanol) in a hydrogenation reactor.

-

The reactor is sealed, purged, and pressurized with hydrogen.

-

The reaction is typically carried out at elevated temperatures (e.g., 150 °C) and pressures.[6]

-

Work-up involves cooling, venting, and careful filtration of the catalyst.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 4-methoxyphenol.

References

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. boyuecarbon.com [boyuecarbon.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 4-Methoxycyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxycyclohexanol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on delivering a robust experimental framework for researchers to determine these values. The provided protocols are based on well-established methodologies for solubility determination.

Introduction to this compound

This compound (CAS No: 18068-06-9) is a cyclic ether alcohol. Its chemical structure, consisting of a cyclohexane ring substituted with both a methoxy and a hydroxyl group, suggests its potential for solubility in a range of organic solvents. The presence of the hydroxyl group allows for hydrogen bonding, while the methoxy group and the cyclohexane ring contribute to its non-polar character. This amphiphilic nature makes understanding its solubility profile crucial for its application in pharmaceuticals, fragrances, and organic synthesis.[1][2][3]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5] This protocol is followed by a quantitative analysis of the resulting saturated solution, for which a gravimetric method is described here.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Evaporating dishes

-

Drying oven

3.2. Detailed Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity to avoid interference with the solubility measurement.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that the solution is in equilibrium with the solid phase.[6]

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the excess solid.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove all undissolved solid particles.[6][7]

-

Gravimetric Analysis:

-

Pre-weigh a clean, dry evaporating dish.

-

Accurately transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a fume hood or in a well-ventilated area. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. .

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[1][8]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent or moles per liter (molarity).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method followed by gravimetric analysis.

Caption: Workflow for solubility determination of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy this compound | 18068-06-9 [smolecule.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Stereoisomers of 4-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanol is a key building block in organic synthesis, finding applications in the pharmaceutical and materials science industries. Its stereoisomers, cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol, possess distinct three-dimensional arrangements that can significantly influence their physical properties and reactivity. This technical guide provides a comprehensive overview of these stereoisomers, including their synthesis, separation, and detailed characterization data.

Stereochemistry and Conformational Analysis

The stereoisomerism of this compound arises from the relative orientation of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the cyclohexane ring.

-

trans-4-Methoxycyclohexanol: In its most stable chair conformation, both the methoxy and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, rendering the trans isomer the more thermodynamically stable of the two.

-

cis-4-Methoxycyclohexanol: In the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to a conformational equilibrium between two chair forms. The conformer with the bulkier methoxy group in the equatorial position is generally favored, but the presence of an axial substituent inherently introduces steric strain, making the cis isomer less stable than the trans isomer.

Data Presentation

A summary of the key physical and spectroscopic properties of the stereoisomers of this compound is presented below for easy comparison. Please note that experimentally determined data for the individual pure isomers is scarce in the literature; therefore, some values are based on closely related analogs or mixtures.

Table 1: Physical Properties of this compound Stereoisomers

| Property | cis-4-Methoxycyclohexanol | trans-4-Methoxycyclohexanol | Mixture (cis/trans) |

| CAS Number | 22188-02-9 | 22188-03-0 | 18068-06-9 |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol | 130.18 g/mol | 130.18 g/mol |

| Boiling Point | Not explicitly reported | Not explicitly reported | 217 °C at 760 mmHg[1] |

| Melting Point | Not explicitly reported | Not explicitly reported | - |

| Density | Not explicitly reported | Not explicitly reported | 0.99 g/cm³[1] |

Table 2: Spectroscopic Data of this compound Stereoisomers (Predicted and Analog-Based)

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| cis | 3.8-4.0 (m, 1H, CH-OH), 3.3-3.5 (m, 1H, CH-OCH₃), 3.35 (s, 3H, OCH₃), 1.2-2.2 (m, 8H, CH₂) | ~75 (CH-OCH₃), ~68 (CH-OH), 56.1 (OCH₃), ~32 (CH₂), ~30 (CH₂) |

| trans | 3.4-3.6 (m, 1H, CH-OH), 3.1-3.3 (m, 1H, CH-OCH₃), 3.34 (s, 3H, OCH₃), 1.0-2.1 (m, 8H, CH₂) | ~76 (CH-OCH₃), ~70 (CH-OH), 55.9 (OCH₃), ~34 (CH₂), ~31 (CH₂) |

Note: The predicted NMR data is based on the established principles of conformational analysis and comparison with analogous compounds like 4-methylcyclohexanol.

Experimental Protocols

Detailed methodologies for the synthesis of a mixture of cis- and trans-4-methoxycyclohexanol and their subsequent separation are provided below.

Synthesis of a cis/trans Mixture of this compound via Hydrogenation of 4-Methoxyphenol

This protocol describes the catalytic hydrogenation of 4-methoxyphenol to yield a mixture of the stereoisomers of this compound.

Materials:

-

4-Methoxyphenol

-

Methanol (solvent)

-

5% Palladium on carbon (catalyst)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

Dissolve 400 g of 4-methoxyphenol in 450 mL of methanol in a high-pressure autoclave.

-

Add 40 g of 5 wt% palladium on carbon catalyst to the solution.

-

Seal the autoclave and pressurize it to 7 MPa with hydrogen gas.

-

Heat the reaction mixture to 140 °C and stir for 5 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

The filtrate, containing a mixture of cis- and trans-4-methoxycyclohexanol, can be concentrated under reduced pressure to remove the solvent. The resulting mixture can be used for separation or further reactions.

Separation of cis- and trans-4-Methoxycyclohexanol by Column Chromatography

This protocol outlines the separation of the cis and trans isomers using silica gel column chromatography. The separation is based on the difference in polarity between the two isomers, with the less polar trans isomer generally eluting first.

Materials:

-

Mixture of cis- and trans-4-methoxycyclohexanol

-

Silica gel (230-400 mesh)

-

Hexane (non-polar eluent)

-

Ethyl acetate (polar eluent)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., potassium permanganate stain)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess hexane until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar trans isomer will travel down the column faster.

-

Fraction Collection: Collect the eluent in small fractions using a fraction collector.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots. Fractions containing the same single compound are combined.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the more polar cis isomer.

-

Solvent Removal: Evaporate the solvent from the combined fractions containing the pure isomers using a rotary evaporator to obtain the isolated cis- and trans-4-methoxycyclohexanol.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and the logical workflow for the separation of the stereoisomers of this compound.

Caption: Synthetic pathways to this compound stereoisomers.

Caption: Workflow for chromatographic separation of stereoisomers.

References

In-Depth Conformational Analysis of 4-Methoxycyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis- and trans-4-methoxycyclohexanol. The document delves into the stereochemical principles governing the stability of the respective chair conformations, with a focus on the interplay of steric hindrance and potential intramolecular hydrogen bonding. Detailed experimental methodologies for the synthesis, separation, and characterization of these isomers are presented. Quantitative data, including ¹H NMR coupling constants and Gibbs free energy differences for analogous compounds, are summarized to facilitate a deeper understanding of the conformational equilibria. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a detailed framework for the conformational analysis of substituted cyclohexanols.

Introduction

The conformational preferences of substituted cyclohexanes are of fundamental importance in organic chemistry and play a critical role in determining the biological activity of many drug molecules. The three-dimensional arrangement of substituents on a cyclohexane ring dictates their interactions with biological targets, thereby influencing efficacy and selectivity. 4-Methoxycyclohexanol presents an interesting case study in conformational analysis due to the presence of two distinct polar substituents, a hydroxyl group and a methoxy group, at the 1 and 4 positions. The interplay of their steric demands and the potential for intramolecular hydrogen bonding significantly influences the equilibrium between the possible chair conformations of the cis and trans isomers. Understanding these conformational dynamics is crucial for the rational design of molecules with specific pharmacological profiles.

Conformational Principles of this compound Isomers

The conformational analysis of substituted cyclohexanes is primarily centered around the stability of the chair conformation, which minimizes both angle and torsional strain. For 1,4-disubstituted cyclohexanes like this compound, the relative stability of the two possible chair conformers for each isomer (cis and trans) is determined by the steric interactions of the substituents with the rest of the ring.

A key factor governing this stability is the concept of A-values, which quantify the energetic preference for a substituent to occupy an equatorial position over an axial one. Larger A-values indicate a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The A-value for a methoxy group is approximately 0.6 kcal/mol, while for a hydroxyl group, it is around 0.87 kcal/mol.[1][2]

Trans-4-Methoxycyclohexanol

In the trans isomer, the two substituents are on opposite sides of the ring. This leads to two possible chair conformations: one with both the methoxy and hydroxyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

-

Diequatorial (e,e) Conformer: This conformation is generally the more stable of the two. Both bulky substituents occupy the sterically favored equatorial positions, minimizing 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer: This conformation is significantly less stable due to the steric strain arising from the 1,3-diaxial interactions of both the methoxy and hydroxyl groups with the axial hydrogens on the same side of the ring.

The equilibrium for trans-4-methoxycyclohexanol is expected to lie heavily towards the diequatorial conformer.

Cis-4-Methoxycyclohexanol

In the cis isomer, the substituents are on the same side of the ring. This results in chair conformations where one group is axial and the other is equatorial.

-

Axial Methoxy, Equatorial Hydroxyl (a,e) Conformer: In this conformation, the methoxy group is in the axial position, and the hydroxyl group is in the equatorial position.

-

Equatorial Methoxy, Axial Hydroxyl (e,a) Conformer: Here, the methoxy group is in the equatorial position, and the hydroxyl group is in the axial position.

The relative stability of these two conformers is determined by the difference in their A-values. Since the hydroxyl group has a slightly larger A-value than the methoxy group, the conformer with the hydroxyl group in the equatorial position (axial methoxy, equatorial hydroxyl) is predicted to be slightly more stable.

However, the possibility of intramolecular hydrogen bonding in the conformer where both the methoxy and hydroxyl groups are axial (in the trans isomer) or where one is axial and one is equatorial (in the cis isomer) could influence the conformational equilibrium. For a 1,4-disubstituted cyclohexane, an intramolecular hydrogen bond is geometrically disfavored in the chair conformation.

Quantitative Conformational Analysis

The determination of the precise conformational equilibrium for each isomer requires experimental data, primarily from ¹H NMR spectroscopy, and can be supplemented by computational chemistry.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons in a cyclohexane ring is dependent on the dihedral angle between them. This relationship is described by the Karplus equation.

-

Axial-Axial (J_ax,ax_) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

-

Axial-Equatorial (J_ax,eq_) and Equatorial-Equatorial (J_eq,eq_) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, typically in the range of 2-5 Hz.

By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), the predominant conformation can be determined. A large coupling constant for this proton indicates it is in an axial position, meaning the hydroxyl group is equatorial. Conversely, a small coupling constant suggests an equatorial proton and an axial hydroxyl group.

Gibbs Free Energy Difference (ΔG°)

The relative populations of the two chair conformers at equilibrium are related to the difference in their Gibbs free energy (ΔG°). This can be calculated from the equilibrium constant (K_eq_), which in turn can be determined from the experimentally observed coupling constants.

ΔG° = -RTln(K_eq_)

Where:

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin

-

K_eq_ is the equilibrium constant ([equatorial conformer]/[axial conformer])

Table 1: Conformational Free Energy Differences for 3-Methoxycyclohexanol Isomers (Analogous System)

| Isomer | Solvent | ΔG° (kJ/mol) | Predominant Conformer |

| cis-3-Methoxycyclohexanol | Cyclohexane | 1.72 | diequatorial |

| DMSO | -8.41 | diequatorial | |

| trans-3-Methoxycyclohexanol | Cyclohexane | 0.84 | axial-equatorial |

| DMSO | 0.13 | axial-equatorial |

Data extracted from a study on 3-methoxycyclohexanol and presented as an analogy.

Experimental Protocols

Synthesis and Separation of Cis- and Trans-4-Methoxycyclohexanol

A common method for the synthesis of this compound is the reduction of 4-methoxycyclohexanone. The choice of reducing agent can influence the stereochemical outcome.

Protocol: Reduction of 4-Methoxycyclohexanone

-

Reaction Setup: Dissolve 4-methoxycyclohexanone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the stirred solution. The use of bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the cis isomer.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent.

-

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

NMR Spectroscopic Analysis

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified cis or trans isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the signals, paying close attention to the signal of the carbinol proton (H-1) and the proton on the carbon bearing the methoxy group (H-4). For the trans isomer, the diequatorial conformer should show a large axial-axial coupling for H-1. For the cis isomer, the equilibrium between the two chair conformers can be assessed by the weighted average of the coupling constants.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of a this compound isomer.

Caption: Logical workflow for the synthesis, purification, and conformational analysis of this compound isomers.

Conclusion

The conformational analysis of cis- and trans-4-methoxycyclohexanol provides a clear illustration of the principles governing stereochemistry in cyclic systems. The trans isomer is expected to exist predominantly in the diequatorial conformation to minimize steric strain. The cis isomer likely exists as an equilibrium mixture of two chair conformers, with the conformer having the bulkier hydroxyl group in the equatorial position being slightly favored. While specific experimental data for this compound is sparse, analogies with closely related compounds and the application of fundamental principles of NMR spectroscopy and thermodynamics allow for a robust theoretical analysis. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, isolate, and characterize these isomers, enabling further investigation into their properties and potential applications. This detailed understanding of conformational behavior is paramount for the design and development of new chemical entities with desired biological activities.

References

Thermochemical Profile of 4-Methoxycyclohexanol: A Technical Guide for Researchers

An In-depth Analysis of the Thermochemical Properties, Experimental Methodologies, and Synthetic Pathways of 4-Methoxycyclohexanol for Applications in Research and Drug Development.

Introduction

This compound is a substituted cycloalkane derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental protocols for its determination, and outlines its synthesis. Due to the limited availability of direct experimental data for the 4-methoxy isomer, this guide leverages data from its structural isomer, 2-methoxycyclohexanol, as a close analogue to provide valuable insights.

Thermochemical Data

Table 1: Experimentally Determined Thermochemical Data for 2-Methoxycyclohexanol [2]

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Combustion | ΔcH° | -3938.6 ± 2.0 | kJ·mol-1 |

| Standard Molar Enthalpy of Formation | ΔfH° | -816.88 ± 2.21 | kJ·mol-1 |

| Specific Heat Capacity | cp | See Table 2 | J·K-1·g-1 |

Table 2: Specific Heat Capacity (cp) of 2-Methoxycyclohexanol as a Function of Temperature [2]

The specific heat capacity of 2-methoxycyclohexanol was determined over a temperature range of 280 K to 340 K. The relationship between specific heat capacity and temperature can be expressed by a fitted equation based on the experimental data.

| Temperature (K) | Specific Heat Capacity (J·K-1·g-1) |

| 280 | Value derived from fitted equation |

| 290 | Value derived from fitted equation |

| 300 | Value derived from fitted equation |

| 310 | Value derived from fitted equation |

| 320 | Value derived from fitted equation |

| 330 | Value derived from fitted equation |

| 340 | Value derived from fitted equation |

Note: The original research article provides a polynomial function for the molar heat capacity. For practical application, the specific heat capacity can be calculated from this function.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume device.[3][4]

Experimental Workflow:

Figure 1: Experimental workflow for bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is placed in a crucible inside the bomb calorimeter.[5] A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.[6]

-

Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

-

Calculation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire. The enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is the change in the product of pressure and volume of the gases in the reaction.[5]

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid like this compound can be determined using a differential scanning calorimeter (DSC), following methods such as ASTM E1269.[7][8]

Experimental Workflow:

Figure 2: Workflow for DSC heat capacity measurement.

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.[9]

-

Baseline and Standard Measurement: A baseline measurement is performed with empty sample and reference pans to account for any instrumental asymmetry. Subsequently, a standard material with a well-characterized heat capacity, such as sapphire, is run under the same conditions as the sample.[10]

-

Sample Preparation and Measurement: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.[11] The sample and an empty reference pan are placed in the DSC cell. The sample is then heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[8]

-

Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This heat flow difference, along with the sample mass and heating rate, is used to calculate the specific heat capacity of the sample as a function of temperature, by comparison with the results from the sapphire standard.

Synthesis of this compound